molecular formula C8H7N B1603692 3-Ethynyl-4-methylpyridine CAS No. 30413-62-8

3-Ethynyl-4-methylpyridine

Cat. No. B1603692
Key on ui cas rn: 30413-62-8
M. Wt: 117.15 g/mol
InChI Key: BHTSIYCRJMKMGP-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

3-Ethynyl-4-methyl-pyridine was prepared from 3-bromo-4-methyl-pyridine in the same manner as 2-amino-3-ethynyl pyridine (Example 15).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-3-ethynyl pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].N[C:10]1N=CC(C2N=NN(C3C=C(C=CC=3C)C(NC3C=C(C(C)(C)C)C=C(NS(C)(=O)=O)C=3OC)=O)C=2)=C[CH:11]=1>>[C:10]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8])#[CH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1C
Name
2-amino-3-ethynyl pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=N1)C=1N=NN(C1)C=1C=C(C(=O)NC2=C(C(=CC(=C2)C(C)(C)C)NS(=O)(=O)C)OC)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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